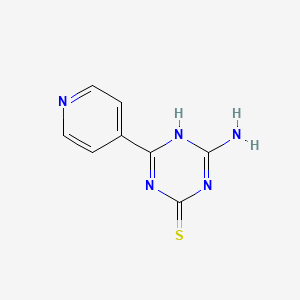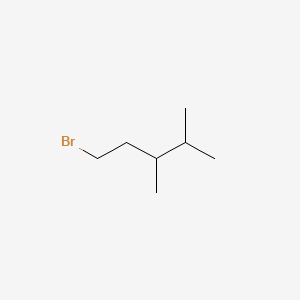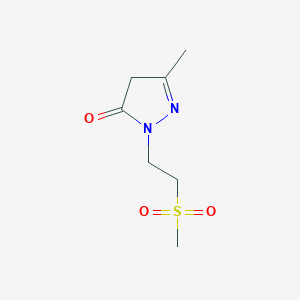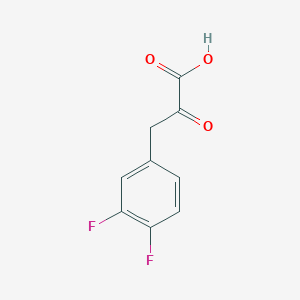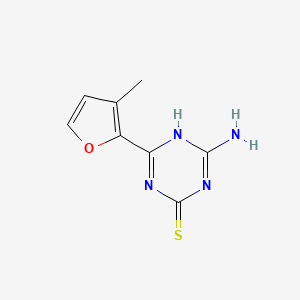![molecular formula C11H14N2O2 B13202821 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one: is a heterocyclic compound that features an oxazolidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and an oxazolidinone ring makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(aminomethyl)phenyl derivatives with ethylene carbonate under basic conditions to form the oxazolidinone ring . Another approach includes the use of glycidyl carbamates, which undergo cyclization in the presence of catalysts like triazabicyclodecene .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the scalability and sustainability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding amino alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with specific properties, such as polymers and resins.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It also serves as a precursor for the synthesis of biologically active molecules.
Medicine: The oxazolidinone ring is a core structure in several antibiotics, such as linezolid and tedizolid. Therefore, derivatives of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one are explored for their potential antibacterial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. The oxazolidinone ring binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
相似化合物的比较
- 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride
- 3-(4-Piperidinyl)-1,3-oxazolidin-2-one hydrochloride
- 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride
Comparison: While these compounds share the oxazolidinone ring, their substituents differ, leading to variations in their chemical reactivity and biological activity. For instance, 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride has a different side chain, which may affect its binding affinity to biological targets and its overall pharmacokinetic properties .
Conclusion
3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and the development of novel materials and pharmaceuticals. Continued research into its properties and applications will likely yield further advancements in multiple fields.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
3-[3-[(1R)-1-aminoethyl]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14/h2-4,7-8H,5-6,12H2,1H3/t8-/m1/s1 |
InChI 键 |
XPEMBCIMCWZGKT-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC=C1)N2CCOC2=O)N |
规范 SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


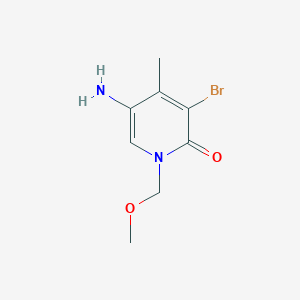
![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)
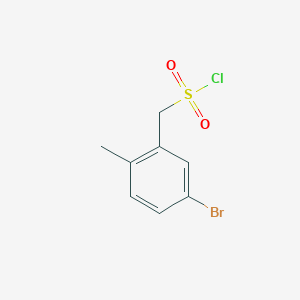
![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
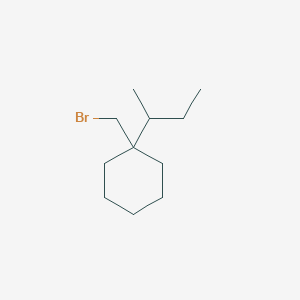
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
